1-(3,4-Dimethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
1-(3,4-Dimethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound featuring a fused chromeno-pyrrole-dione core substituted with a 3,4-dimethoxyphenyl group at position 1 and a 1,3,4-thiadiazolyl moiety at position 2. This compound belongs to a broader class of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, which are synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions .
Properties
Molecular Formula |
C21H15N3O5S |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C21H15N3O5S/c1-27-14-8-7-11(9-15(14)28-2)17-16-18(25)12-5-3-4-6-13(12)29-19(16)20(26)24(17)21-23-22-10-30-21/h3-10,17H,1-2H3 |
InChI Key |
WUMXGGPYBFFORL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=NN=CS4)OC5=CC=CC=C5C3=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogs differing in substituents, heterocyclic moieties, and biological profiles. Below is a detailed analysis:
Substituent Variations in the Chromeno-Pyrrole-Dione Core
Functional Heterocyclic Moieties
- 1,3,4-Thiadiazole vs. Thiazole Derivatives: The 1,3,4-thiadiazole group in the target compound offers distinct electronic and steric properties compared to thiazole derivatives (e.g., 4,5-dimethylthiazole in ). coli and C. albicans. This suggests the target compound’s thiadiazole substituent may confer similar bioactivity, though direct evidence is lacking .
- Pyrazol-6(1H)-one Derivatives: The chromeno-pyrrole-dione core can be converted to 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones via hydrazine hydrate treatment .
Research Findings and Implications
- Structural Diversity: The chromeno-pyrrole-dione scaffold supports extensive substitution, enabling tailored physicochemical properties (e.g., logP, solubility) for drug discovery .
- Biological Potential: While direct data on the target compound’s bioactivity is absent, structurally related 1,3,4-thiadiazoles and pyrazolones demonstrate antimicrobial and anticancer activities, suggesting avenues for future testing .
- Synthetic Challenges : Bulky substituents (e.g., 4-ethoxy-3-methoxyphenyl in ) may complicate reaction kinetics, necessitating optimized conditions for scale-up.
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